
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a yellow solid at room temperature and is primarily used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is notable for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid typically involves the reaction of 2-methylpyridine with a suitable boron-containing reagent. One common method is the palladium-catalyzed cross-coupling reaction between 2-methylpyridine and a boronic ester or boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., tetrahydrofuran), temperature range of 50-100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes for the detection of biomolecules.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid can be compared with other boronic acids and borinic acids:
Boronic Acids: Compounds like phenylboronic acid and 4-bromophenylboronic acid are similar in their ability to undergo Suzuki–Miyaura coupling. this compound offers unique reactivity due to the presence of the pyridine ring, which can participate in additional interactions.
Borinic Acids: These compounds, such as diphenylborinic acid, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids. They are used in different types of reactions, such as regioselective functionalization of diols.
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
[(E)-2-(2-methylpyridin-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c1-7-6-8(3-5-10-7)2-4-9(11)12/h2-6,11-12H,1H3/b4-2+ |
InChI Key |
FAMNZPIBRNRIRC-DUXPYHPUSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=NC=C1)C)(O)O |
Canonical SMILES |
B(C=CC1=CC(=NC=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


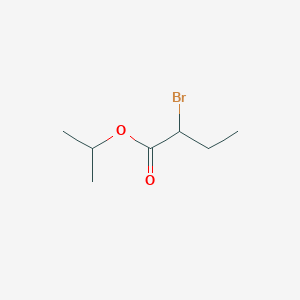

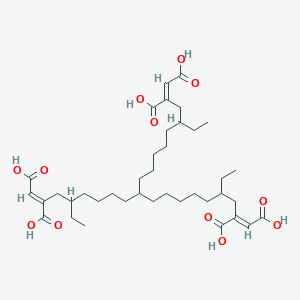
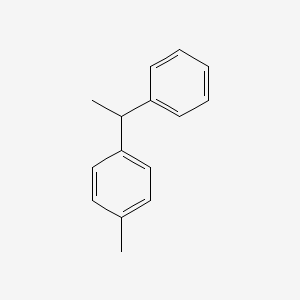
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
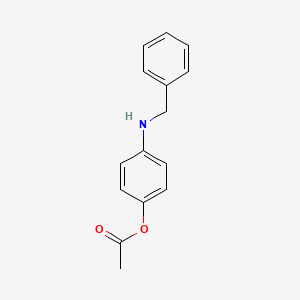
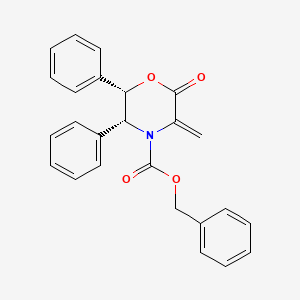
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
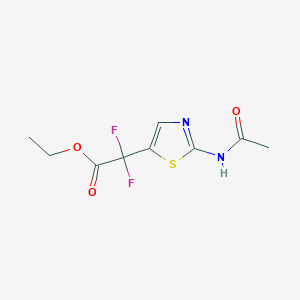
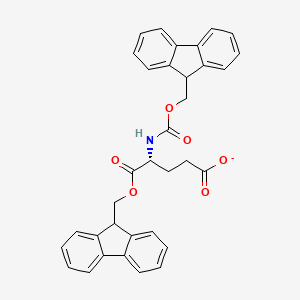
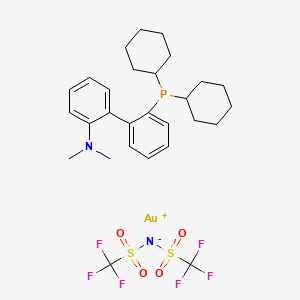
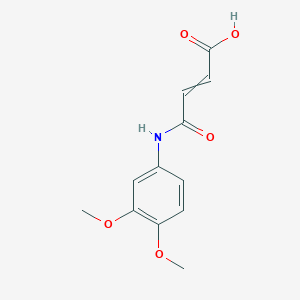
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)
